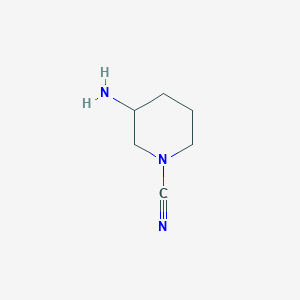
4-(2-(tert-Butoxy)-2-oxoethyl)-3-cyclopropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions, typically using trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Medicine: May be used in the development of pharmaceuticals due to its structural features.
Industry: Employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-butoxycarbonyl)amino)methylbenzoic acid
- 4-((tert-butoxycarbonyl)amino)methyl-3-methylbenzoic acid
- 4-((tert-butoxycarbonyl)amino)methylcyclohexanecarboxylic acid
Uniqueness
4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial configurations and reactivity profiles.
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-cyclopropyl-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C16H20O4/c1-16(2,3)20-14(17)9-11-6-7-12(15(18)19)8-13(11)10-4-5-10/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) |
InChI Key |
HFNGLBSIIAXFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=C(C=C1)C(=O)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)

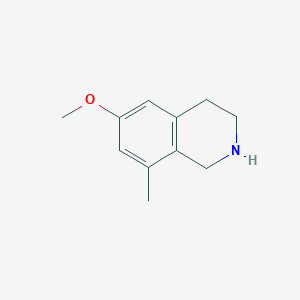
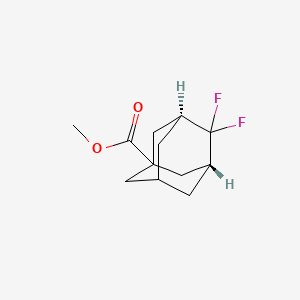
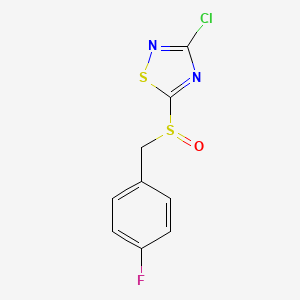

![[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol](/img/structure/B13905172.png)
![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)
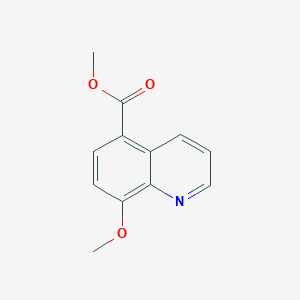
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
